1-(Benzyloxy)-2-methyl-3-nitrobenzene
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of nitrobenzene derivatives, including 1-(Benzyloxy)-2-methyl-3-nitrobenzene, involves a range of reactions. A relevant study discussed the synthesis and reactions of nitrofuroxan derivatives, highlighting the influence of nitro groups on regioselectivity and the possibility of undergoing various chemical transformations (A. O. Finogenov et al., 2011).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of 1-(Benzyloxy)-2-methyl-3-nitrobenzene, such as its reactivity towards various chemical agents and conditions, can be inferred from studies on similar nitrobenzene derivatives. For instance, the oxidation of benzylic methylene compounds to ketones using nitrobenzene derivatives highlights the oxidative potential and reactivity of nitro groups in these compounds (Yong Hae Kim et al., 1989).
Scientific Research Applications
Antimicrobial Activity
Scientific Field: Pharmaceutical and Medicinal Chemistry
Application Summary
Chalcones derivatives, which can include compounds like 1-(Benzyloxy)-2-methyl-3-nitrobenzene, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application
The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They are then screened for antimicrobial activity .
Results or Outcomes: The synthesized compounds showed antimicrobial activity, although the specific results were not detailed in the source .
Emulsifier and Pharmaceutical Intermediate
Scientific Field: Industrial Chemistry
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The compound is used in the production of various pharmaceuticals, although the specific outcomes were not detailed in the source .
Liquid Crystal Development
Scientific Field: Material Science
Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Benzyl Ethers and Esters
Scientific Field: Organic Chemistry
Methods of Application: This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Benzylic Oxidations and Reductions
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Benzyl Ethers and Esters
Scientific Field: Organic Chemistry
Methods of Application
Observations on the appropriate choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Benzylic Oxidations and Reductions
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
2-methyl-1-nitro-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZHNXXFIYDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303487 | |
Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-methyl-3-nitrobenzene | |
CAS RN |
20876-37-3 | |
Record name | 20876-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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